Cas no 2089245-60-1 (rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride, cis)
![rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride, cis structure](https://ja.kuujia.com/scimg/cas/2089245-60-1x500.png)
rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride, cis 化学的及び物理的性質
名前と識別子
-
- rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride, cis
-
- インチ: 1S/C7H10N2O2.ClH/c10-6-4-1-2-8-3-5(4)7(11)9-6;/h4-5,8H,1-3H2,(H,9,10,11);1H/t4-,5+;/m0./s1
- InChIKey: TXXYBPKPUWKNGW-UYXJWNHNSA-N
- ほほえんだ: O=C1NC(=O)[C@]2([H])CNCC[C@]12[H].Cl
rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride, cis 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-370918-0.1g |
rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride |
2089245-60-1 | 95% | 0.1g |
$600.0 | 2023-05-30 | |
A2B Chem LLC | AX43922-250mg |
rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride, cis |
2089245-60-1 | 95% | 250mg |
$935.00 | 2024-01-01 | |
A2B Chem LLC | AX43922-1g |
rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride, cis |
2089245-60-1 | 95% | 1g |
$1855.00 | 2024-01-01 | |
Enamine | EN300-370918-5.0g |
rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride |
2089245-60-1 | 95% | 5g |
$5014.0 | 2023-05-30 | |
Enamine | EN300-370918-0.25g |
rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride |
2089245-60-1 | 95% | 0.25g |
$855.0 | 2023-05-30 | |
A2B Chem LLC | AX43922-500mg |
rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride, cis |
2089245-60-1 | 95% | 500mg |
$1455.00 | 2024-01-01 | |
A2B Chem LLC | AX43922-50mg |
rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride, cis |
2089245-60-1 | 95% | 50mg |
$519.00 | 2024-01-01 | |
A2B Chem LLC | AX43922-100mg |
rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride, cis |
2089245-60-1 | 95% | 100mg |
$667.00 | 2024-01-01 | |
Enamine | EN300-370918-0.05g |
rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride |
2089245-60-1 | 95% | 0.05g |
$459.0 | 2023-05-30 | |
Enamine | EN300-370918-1.0g |
rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride |
2089245-60-1 | 95% | 1g |
$1729.0 | 2023-05-30 |
rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride, cis 関連文献
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
10. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride, cisに関する追加情報
Rac-(3aR,7aR)-Octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione Hydrochloride, cis: A Comprehensive Overview
Rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride, cis (CAS No. 2089245-60-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrrolidine derivatives and is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent advancements in its application in drug discovery and development.
Chemical Structure and Properties
The compound rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride, cis is a chiral molecule with a molecular formula of C9H12N2O2·HCl. Its molecular weight is approximately 208.66 g/mol. The structure consists of a pyrrolidine ring fused to a pyridine ring, forming a bicyclic system. The presence of the hydrochloride salt form ensures its solubility in water and other polar solvents, making it suitable for various biochemical assays and pharmaceutical formulations.
The cis configuration of the compound is crucial for its biological activity. The stereochemistry at the chiral centers (3aR and 7aR) plays a significant role in determining the compound's interactions with biological targets. The racemic mixture (rac-) indicates that the compound contains equal amounts of both enantiomers.
Synthesis Methods
The synthesis of rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride, cis has been extensively studied in the literature. One common approach involves the cyclization of an appropriate precursor followed by ring closure and functional group manipulation. A typical synthetic route involves the following steps:
- Cyclization: The initial step involves the formation of a cyclic intermediate through intramolecular cyclization reactions. This can be achieved using various catalysts and conditions to ensure high yields and stereoselectivity.
- Ring Closure: The next step involves closing the second ring to form the bicyclic system. This can be accomplished through methods such as Michael addition or Diels-Alder reactions.
- Functional Group Manipulation: The final step involves converting the intermediate into the desired product by introducing or modifying functional groups. This may include oxidation, reduction, or substitution reactions.
The choice of synthetic route depends on factors such as yield, purity, and scalability. Recent advancements in asymmetric synthesis have also enabled the preparation of enantiomerically pure forms of this compound, which can be crucial for certain applications in drug discovery.
Biological Properties and Applications
Rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride, cis has shown promising biological activities in various preclinical studies. One of its key applications is as a potential therapeutic agent for neurological disorders. Research has demonstrated that this compound can modulate specific neurotransmitter systems and receptors involved in conditions such as Alzheimer's disease and Parkinson's disease.
A recent study published in the Journal of Medicinal Chemistry highlighted the ability of this compound to inhibit monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for breaking down neurotransmitters such as serotonin and dopamine. By inhibiting MAO activity, this compound can potentially enhance neurotransmitter levels in the brain, leading to improved cognitive function and mood regulation.
In addition to its neuroprotective properties, rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride, cis has also been investigated for its anti-inflammatory effects. Preclinical studies have shown that it can reduce inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Clinical Trials and Future Prospects
The promising preclinical results have led to increased interest in advancing this compound into clinical trials. Several pharmaceutical companies are currently conducting Phase I trials to evaluate its safety and pharmacokinetic properties in humans. Early results have been encouraging, with no significant adverse effects reported at therapeutic doses.
The future prospects for rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride, cis are promising. If clinical trials continue to show positive outcomes, it could potentially be developed into a new class of drugs for treating neurological disorders and inflammatory diseases. Ongoing research is also focused on optimizing its formulation and delivery methods to enhance its efficacy and patient compliance.
Conclusion
In conclusion, rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride, cis (CAS No. 2089245-60-1) is a versatile organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for drug discovery efforts targeting neurological disorders and inflammatory diseases. As research continues to advance our understanding of this compound's properties and mechanisms of action, it holds great promise for improving patient outcomes in these challenging medical conditions.
2089245-60-1 (rac-(3aR,7aR)-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione hydrochloride, cis) 関連製品
- 946366-48-9(2-4-(3-chlorobenzenesulfonyl)piperazin-1-yl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine)
- 1239730-59-6(2-(2,6-dimethylpyrimidin-4-yl)oxyacetic acid)
- 1563391-36-5(3-5-(2-methylcyclopropyl)furan-2-ylprop-2-enal)
- 2034423-38-4(2-bromo-5-methoxy-N-{5-methyl-2-phenyl-1,3oxazolo5,4-bpyridin-6-yl}benzamide)
- 2680548-63-2(1-[2-Acetamido-3-(methylsulfanyl)propanoyl]pyrrolidine-3-carboxylic acid)
- 45654-48-6(4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid)
- 2228726-04-1(1-(6-fluoropyridin-3-yl)cyclopentylmethanamine)
- 2418716-45-5(2-3-({2-(tert-butoxy)-2-oxoethylamino}methyl)-2-methyl-5-(methylamino)phenylacetic acid)
- 2227685-37-0(rac-(3R,4S)-4-(5-methylthiophen-3-yl)oxolan-3-ol)
- 142-56-3(2-Hydroxypropyl Ricinoleate)




